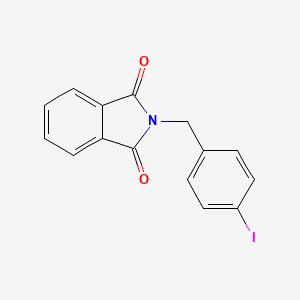

2-(4-Iodobenzyl)isoindoline-1,3-dione

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4-iodophenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRZGVQEIUGHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of each nucleus. For N-substituted isoindoline-1,3-diones, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm the successful synthesis and purity of the compound. acgpubs.orgresearchgate.net

The ¹H NMR spectrum of N-substituted isoindoline-1,3-diones provides characteristic signals that confirm the presence of both the isoindoline-1,3-dione (phthalimide) core and the specific N-substituent. In the case of "2-(4-Iodobenzyl)isoindoline-1,3-dione," the spectrum is expected to show distinct resonances for the aromatic protons of the phthalimide (B116566) group and the 4-iodobenzyl moiety, as well as a key singlet for the methylene (B1212753) (-CH2-) bridge.

The aromatic protons of the phthalimide ring typically appear as two multiplets in the downfield region of the spectrum, a result of the symmetrical nature of this group. The protons of the 4-iodobenzyl group are expected to present as a classic AA'BB' system, appearing as two doublets, due to the para-substitution pattern. The benzylic methylene protons, being adjacent to the electron-withdrawing phthalimide nitrogen, will be deshielded and typically appear as a singlet.

While specific experimental data for "this compound" is not widely published, data from the closely related compound, 2-(4-bromobenzyl)isoindoline-1,3-dione, can be used to predict the approximate chemical shifts. The substitution of bromine with iodine is expected to cause minor shifts in the positions of the benzyl (B1604629) ring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | m | 4H | Phthalimide-H |

| ~7.65 | d | 2H | Iodobenzyl-H (ortho to I) |

| ~7.20 | d | 2H | Iodobenzyl-H (ortho to CH₂) |

| ~4.80 | s | 2H | N-CH₂ |

This data is predicted based on analogous compounds.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of "this compound." Each unique carbon atom in the molecule will give rise to a distinct signal, allowing for the comprehensive characterization of the carbon framework.

Key signals in the ¹³C NMR spectrum include the carbonyl carbons of the phthalimide group, which are highly deshielded and appear far downfield. The aromatic carbons of both the phthalimide and the 4-iodobenzyl rings will resonate in the typical aromatic region. The carbon atom of the benzyl ring directly bonded to the iodine atom will show a characteristic chemical shift. The benzylic methylene carbon will also have a distinct signal.

As with the ¹H NMR data, the precise ¹³C NMR chemical shifts can be predicted based on data from analogous halogenated N-benzylphthalimide derivatives.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167.5 | C=O (Phthalimide) |

| ~137.0 | C-I (Iodobenzyl) |

| ~134.5 | Aromatic C-H (Phthalimide) |

| ~132.0 | Quaternary Aromatic C (Phthalimide) |

| ~131.0 | Aromatic C-H (Iodobenzyl) |

| ~123.5 | Aromatic C-H (Phthalimide) |

| ~93.0 | Quaternary Aromatic C (Iodobenzyl) |

| ~41.5 | N-CH₂ |

This data is predicted based on analogous compounds.

For a more in-depth structural analysis, advanced 2D NMR techniques can be employed. Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish the connectivity between protons and their directly attached or more distant carbons, respectively.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for conformational studies of N-substituted phthalimides. researchgate.net This technique detects through-space interactions between protons that are in close proximity, providing insights into the three-dimensional structure of the molecule. For "this compound," a NOESY experiment could reveal the preferred orientation of the 4-iodobenzyl group relative to the phthalimide ring system.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the fragmentation pathways of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of "this compound." By measuring the m/z value with very high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For "this compound" (C₁₅H₁₀INO₂), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass |

| C₁₅H₁₀INO₂ | 362.9756 |

The mass spectrum of "this compound" under electron ionization (EI) or electrospray ionization (ESI) would not only show the molecular ion peak but also a series of fragment ions. The fragmentation pattern is a molecular fingerprint and can provide valuable structural information.

For N-substituted phthalimides, common fragmentation pathways involve the cleavage of the bond between the nitrogen and the benzylic carbon, leading to the formation of a stable phthalimide fragment and a 4-iodobenzyl cation. xml-journal.netresearchgate.net Further fragmentation of the 4-iodobenzyl cation could involve the loss of the iodine atom. The presence of iodine, which has a single stable isotope (¹²⁷I), simplifies the interpretation of the isotopic pattern of iodine-containing fragments.

Table 4: Plausible Fragmentation Ions for this compound in Mass Spectrometry

| m/z | Plausible Fragment |

| 363 | [M]⁺ (Molecular Ion) |

| 217 | [C₈H₅O₂]⁺ (Phthalimide fragment) |

| 146 | [C₇H₆I]⁺ (4-Iodobenzyl cation) |

| 119 | [C₇H₆]⁺ (Loss of Iodine) |

| 104 | [C₈H₄O]⁺ (Phthaloyl fragment) |

| 76 | [C₆H₄]⁺ (Benzene fragment from phthalimide) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. For this compound, the IR spectrum is dominated by the characteristic vibrations of the phthalimide core and the substituted benzyl group.

The most prominent features in the IR spectrum of N-substituted phthalimides are the carbonyl (C=O) stretching vibrations. spectroscopyonline.com Due to the cyclic imide structure, where two carbonyl groups are attached to the same nitrogen atom, both symmetric and asymmetric stretching modes are observed. spectroscopyonline.com These typically appear as a pair of strong absorption bands. The asymmetric C=O stretch is found at a higher frequency, while the symmetric stretch appears at a lower frequency.

The aromatic rings of the phthalimide and the 4-iodobenzyl moieties exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The methylene (-CH₂-) bridge connecting the phthalimide nitrogen to the benzyl ring would show C-H stretching vibrations typically in the 2950-2850 cm⁻¹ range.

The carbon-iodine (C-I) bond stretch is expected to occur in the far-infrared region of the spectrum, generally below 600 cm⁻¹. This absorption is often weak and may not be readily observed in a standard mid-IR (4000-400 cm⁻¹) spectrum.

Table 1: Expected Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Benzene rings) |

| 2960-2850 | C-H Stretch | Methylene (-CH₂) |

| ~1770 | C=O Asymmetric Stretch | Cyclic Imide (Phthalimide) |

| ~1710 | C=O Symmetric Stretch | Cyclic Imide (Phthalimide) |

| 1610-1450 | C=C Stretch | Aromatic (Benzene rings) |

| 1410-1300 | C-N Stretch | Imide |

Note: The exact positions of these bands can vary based on the molecular environment and sample phase.

Raman Spectroscopy in the Study of Organic Iodides and Related Structures

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability, making it particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the context of this compound, Raman spectroscopy is especially useful for identifying the carbon-iodine bond. The C-I stretching vibration in organic iodides gives rise to a distinct and often strong signal in the low-frequency region of the Raman spectrum. uoa.gr Studies on iodine-doped organic structures have successfully used Raman spectroscopy to identify the stretching frequencies of iodide ions, such as I₃⁻ and I₅⁻, which appear as prominent peaks. researchgate.net

The aromatic rings of the molecule are also expected to produce strong Raman signals corresponding to the ring stretching and breathing modes. The symmetric C=O stretch of the phthalimide group, while strong in the IR spectrum, may also be observable in the Raman spectrum. The high sensitivity of Raman spectroscopy to changes in molecular structure makes it a powerful tool for studying intermolecular interactions, such as those that might be influenced by the iodine atom. rsc.org Furthermore, techniques like surface-enhanced Raman scattering (SERS) can be employed to significantly amplify the signal, which is particularly beneficial for detecting organic contaminants and studying iodide effects at very low concentrations. nih.gov

Table 2: Expected Raman Shifts for Key Functional Groups in this compound

| Raman Shift Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Benzene rings) |

| 1610-1570 | C=C Ring Stretch | Aromatic (Benzene rings) |

| ~1000 | Ring Breathing Mode | Aromatic (Benzene rings) |

X-ray Crystallography for Solid-State Structure Determination of N-Substituted Phthalimides

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including precise bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not widely published, extensive studies on closely related N-substituted phthalimides allow for a detailed and accurate structural prediction. nih.govrsc.org

A study on the closely related isomer, 2-(2-Iodophenyl)isoindoline-1,3-dione, reveals key structural parameters that are highly relevant. nih.govresearchgate.net In this structure, the C-I bond distance is reported to be 2.094 Å. nih.govresearchgate.net The C=O bond lengths in the phthalimide group are approximately 1.20 Å, and the N-C (imide) bond distances are around 1.40 Å. nih.govresearchgate.net

A critical structural feature of N-substituted phthalimides is the orientation of the substituent relative to the planar phthalimide ring. researchgate.net In 2-(2-Iodophenyl)isoindoline-1,3-dione, the dihedral angle between the isoindole ring system and the iodobenzene (B50100) ring is 84.77°. nih.govresearchgate.net For this compound, the presence of the flexible -CH₂- linker would allow for a wide range of conformations, but a significant twist between the two aromatic ring systems is still expected.

Intermolecular interactions play a crucial role in the crystal packing of these molecules. In the crystal structure of the 2-iodophenyl analog, a short intermolecular I···O contact of 3.068 Å is observed, which is indicative of a halogen bond. nih.govresearchgate.net This type of interaction, along with potential C-H···O hydrogen bonds and π-π stacking, would likely govern the solid-state architecture of this compound. rsc.orgst-andrews.ac.uk

Table 3: Crystallographic Data for a Closely Related Compound: 2-(2-Iodophenyl)isoindoline-1,3-dione nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₈INO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5318 |

| b (Å) | 8.0597 |

| c (Å) | 15.6134 |

| β (°) | 118.157 |

| C-I Bond Length (Å) | 2.094 |

| Dihedral Angle (Isoindole/Phenyl) (°) | 84.77 |

Mechanistic Investigations of Reactions Involving 2 4 Iodobenzyl Isoindoline 1,3 Dione

Reactivity of the Imide Nitrogen in N-Alkylation Pathways

The nitrogen atom within the phthalimide (B116566) group of 2-(4-Iodobenzyl)isoindoline-1,3-dione is characteristically acidic. The two adjacent carbonyl groups stabilize the conjugate base through resonance, facilitating deprotonation and subsequent N-alkylation reactions. This reactivity is famously exploited in the Gabriel synthesis of primary amines. youtube.com

The mechanism of N-alkylation typically begins with the deprotonation of the imide N-H bond by a base, such as potassium hydroxide (B78521) or potassium carbonate, to form a resonance-stabilized phthalimide anion. youtube.comnih.gov This potent nucleophile then attacks an alkyl halide in a classical bimolecular nucleophilic substitution (SN2) reaction. youtube.com The efficiency of this step is influenced by factors typical for SN2 reactions, including the steric hindrance of the alkyl halide and the nature of the leaving group.

Kinetic studies on the N-alkylation of phthalimides under phase-transfer catalysis (PTC) conditions have demonstrated that the reaction rate is dependent on several variables, including the concentration of the catalyst, solvent polarity, and temperature. researchgate.net The use of ionic liquids as a medium has also been shown to provide a convenient and efficient method for the N-alkylation of phthalimides with various alkyl halides, offering advantages such as milder reaction conditions and reusability of the solvent system. organic-chemistry.org

| Factor | Influence on N-Alkylation Kinetics |

| Base Strength | Stronger bases facilitate the initial deprotonation of the imide nitrogen, increasing the concentration of the nucleophilic anion. |

| Alkyl Halide Structure | Primary alkyl halides react fastest via the SN2 mechanism; secondary halides are slower, and tertiary halides are generally unreactive. youtube.comorganic-chemistry.org |

| Leaving Group | The reaction rate follows the order I > Br > Cl, consistent with SN2 reactivity. |

| Solvent | Polar aprotic solvents are typically used to solvate the cation while leaving the nucleophile reactive. Ionic liquids have emerged as effective media. organic-chemistry.org |

| Catalyst (PTC) | Phase-transfer catalysts facilitate the transfer of the phthalimide anion from a solid or aqueous phase to the organic phase containing the alkyl halide. researchgate.net |

Halogen-Specific Reactivity: The Role of the Aryl Iodide Moiety

The carbon-iodine bond on the benzyl (B1604629) ring of the molecule provides a second, distinct site for chemical modification. The reactivity of this aryl iodide moiety is central to a variety of powerful C-C and C-heteroatom bond-forming reactions.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and the oxidative addition of an aryl halide to a low-valent metal center (typically Pd(0) or Ni(0)) is the crucial initiating step. nih.govresearchgate.net For this compound, the aryl iodide is highly susceptible to this reaction. The mechanism of oxidative addition can vary depending on the metal, ligands, and substrate. nih.gov

Three primary mechanistic pathways are considered for the oxidative addition of aryl halides to d¹⁰ metal complexes:

Concerted Addition: This is a common pathway for palladium, involving a three-membered transition state where the C-I bond adds across the metal center in a single step, leading to a cis-dihaloarylmetal(II) complex. nih.govresearchgate.net

SNAr-type Mechanism: In some cases, the reaction can proceed through a nucleophilic attack of the electron-rich metal complex on the ipso-carbon of the aryl halide. nih.gov

Radical Pathways: First-row transition metals like nickel have a greater propensity for one-electron processes. nih.gov The reaction can be initiated by an outer-sphere electron transfer from the Ni(0) complex to the aryl iodide, forming a radical anion which then collapses to an aryl radical and an iodide anion. wikipedia.org This aryl radical can then combine with a Ni(I) species. ucla.edu Studies have shown that for Ni(I) complexes, oxidative addition can occur via either a concerted pathway or a halogen-atom abstraction mechanism, depending on the ligand system. ucla.edu

The choice of metal and ligands can thus direct the reaction through different mechanistic manifolds, influencing reaction outcomes and selectivity.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This mechanism is distinct from electrophilic aromatic substitution and typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. wikipedia.orglibretexts.org

For this compound, the phthalimide group is only weakly electron-withdrawing. Therefore, the aromatic ring is not considered "activated" towards traditional SNAr reactions. Under standard conditions, direct displacement of the iodide by common nucleophiles via an addition-elimination mechanism is highly unfavorable. wikipedia.org For an SNAr reaction to occur, much harsher conditions or the presence of additional, strongly deactivating groups on the aromatic ring would be necessary.

| Requirement | Status for this compound | Implication |

| Good Leaving Group | Yes (Iodide is an excellent leaving group). youtube.com | Fulfills one key requirement. |

| Strong EWG ortho/para | No (Phthalimide group is not a strong activator). | The crucial Meisenheimer complex is not sufficiently stabilized. |

| Strong Nucleophile | Required for the reaction. | Even with a strong nucleophile, the lack of ring activation makes the SNAr pathway unlikely. libretexts.org |

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage to generate radical intermediates. This can be achieved through photolysis, high temperatures, or single-electron transfer (SET) from a reductant. rsc.orgrsc.org The resulting aryl radical is a highly reactive intermediate that can participate in various synthetic transformations.

One important mechanistic class is the SRN1 (substitution, radical-nucleophilic, unimolecular) reaction. wikipedia.org This multi-step chain reaction involves:

Initiation: An electron is transferred to the aryl iodide, forming a radical anion.

Propagation: The radical anion fragments, cleaving the C-I bond to produce an aryl radical and an iodide ion. wikipedia.org This aryl radical then reacts with a nucleophile to form a new radical anion, which can transfer its electron to another molecule of the starting aryl iodide to continue the chain.

This pathway does not require strong electron-withdrawing groups on the aromatic ring, making it a potential route for nucleophilic substitution on unactivated aryl halides like this compound. wikipedia.org

Influence of Substituent Effects on Reaction Kinetics and Selectivity in Phthalimide Systems

Substituents on both the phthalimide ring and the N-benzyl group can exert significant electronic and steric effects on reaction rates and outcomes. In transition metal-catalyzed reactions involving the aryl iodide, the electronic properties of the phthalimide moiety, while not directly on the reacting ring, can have a through-bond influence.

Studies on palladium-catalyzed cross-coupling reactions have shown that the electronic nature of substituents on the aryl halide plays a critical role. Electron-withdrawing groups generally accelerate the rate-determining oxidative addition step. nih.gov Conversely, electron-donating groups can slow this step. While the phthalimide group in this compound is attached via a methylene (B1212753) spacer, its inductive electron-withdrawing effect can still influence the electron density of the iodinated aromatic ring, albeit modestly.

In reactions involving the phthalimide nitrogen, such as hydrolysis or ammonolysis, substituents on the phthalic ring have a pronounced effect. Kinetic studies on substituted phthalimides have shown that electron-withdrawing groups (e.g., -NO₂) increase the rate of nucleophilic attack at the carbonyl carbons, while electron-donating groups (e.g., -CH₃) decrease the rate. researchgate.net These effects are rationalized by the stabilization or destabilization of the developing negative charge on the carbonyl oxygen in the tetrahedral intermediate. researchgate.net

Proposed Reaction Mechanisms and Intermediates in Synthetic and Derivatization Processes

The synthesis of this compound itself can be achieved through the N-alkylation of potassium phthalimide with 4-iodobenzyl halide, following the SN2 mechanism described in section 4.1.

Derivatization reactions can proceed at either the aryl iodide or the imide functionality. For instance, palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings would proceed via a catalytic cycle initiated by oxidative addition at the C-I bond. A plausible mechanism for a Suzuki coupling is outlined below:

Oxidative Addition: Pd(0) inserts into the C-I bond to form an Ar-Pd(II)-I intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Conversely, the phthalimide group can be cleaved under various conditions to release a primary amine. Acidic or basic hydrolysis is a common method, though it can be harsh. A widely used alternative is the Ing-Manske procedure, which involves hydrazinolysis. Here, hydrazine (B178648) acts as a nucleophile, attacking the carbonyl carbons of the phthalimide. This leads to the formation of a stable cyclic phthalhydrazide (B32825) and liberates the desired primary amine.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. For derivatives of isoindoline-1,3-dione, DFT calculations are frequently employed to determine optimized molecular structures, electronic distributions, and spectroscopic properties. acgpubs.orgniscpr.res.inniscpr.res.in These calculations help in understanding the molecule's intrinsic characteristics and predicting its chemical behavior.

Geometry optimization is a fundamental computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(4-Iodobenzyl)isoindoline-1,3-dione, DFT methods, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, are used to calculate the ground-state molecular structure. niscpr.res.in

| Parameter | Description | Typical Finding for Isoindoline-1,3-dione Scaffold |

| Planarity | The degree to which the atoms of the isoindoline (B1297411) ring lie in the same plane. | The isoindoline-1,3-dione moiety is generally found to be highly planar. nih.gov |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, C-N). | C=O bonds show double-bond character; C-N bonds are intermediate between single and double bonds due to resonance. |

| Bond Angles | The angle formed between three adjacent atoms (e.g., O=C-N). | Ring angles are constrained by the five-membered and six-membered ring structures. |

| Dihedral Angles | The angle between two intersecting planes, defining the rotation around a single bond. | The orientation of the benzyl (B1604629) group relative to the phthalimide (B116566) ring is a key conformational variable. mdpi.com |

This table presents generalized findings for the isoindoline-1,3-dione scaffold based on computational studies of related molecules.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, representing nucleophilic potential, while the LUMO acts as an electron acceptor, indicating electrophilic potential. youtube.com

For this compound, FMO analysis reveals how different parts of the molecule contribute to its reactivity.

HOMO: The HOMO is often localized over the electron-rich regions of the molecule. In related structures, the HOMO can be distributed over the phthalimide ring system. nih.gov

LUMO: The LUMO is typically found on electron-deficient areas. The carbonyl groups of the isoindoline-1,3-dione moiety are strongly electron-withdrawing and are expected to be major contributors to the LUMO. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.net DFT calculations provide precise values for these energy levels and the resulting energy gap.

| Orbital/Parameter | Description | Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates greater electron-donating (nucleophilic) ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates greater electron-accepting (electrophilic) ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net |

This table describes the general principles of FMO analysis and its application to organic molecules.

DFT calculations are a reliable method for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. By calculating vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. researchgate.neteurjchem.com These calculated spectra can be compared with experimental FT-IR data to assign specific vibrational modes, such as the characteristic symmetric and asymmetric stretching of the carbonyl (C=O) groups in the imide ring and the C-I stretch of the iodobenzyl moiety. acgpubs.org

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). niscpr.res.inamasya.edu.tr This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light at specific wavelengths. These theoretical predictions help in interpreting experimental UV-Vis spectra and understanding the electronic structure of the molecule. niscpr.res.in

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations are particularly valuable for understanding its dynamic behavior, conformational flexibility, and interactions with other molecules, such as biological macromolecules (e.g., proteins or enzymes). nih.govrsc.org

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules) and its trajectory is calculated by solving Newton's equations of motion. This allows researchers to observe how the molecule behaves in a more realistic, dynamic context compared to the static picture from DFT. Key parameters such as the Root Mean Square Deviation (RMSD) can be calculated to assess the stability of the molecule's conformation or its complex with a target protein over the simulation period. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling in Chemical Design (focus on structural parameters)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov For a class of molecules including this compound, QSAR models can be developed to predict their activity as, for example, enzyme inhibitors. bohrium.com

The process involves calculating a set of molecular descriptors for each molecule in a training set. These descriptors quantify various aspects of the molecular structure:

Steric parameters: Related to the size and shape of the molecule or its substituents.

Electronic parameters: Describe the electronic properties, such as charge distribution and polarizability. The iodine atom on the benzyl ring would contribute significantly to these parameters.

Hydrophobic parameters: Quantify the molecule's lipophilicity.

A statistical model is then built to correlate these descriptors with the observed biological activity. jchemlett.com Such a model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For this compound, the structural parameters of the 4-iodobenzyl group (its size, electronegativity, and hydrophobicity) would be critical inputs for a QSAR model. bohrium.com

Theoretical Prediction of Reaction Pathways and Transition States

DFT calculations can be extended to model chemical reactions, providing insights into reaction mechanisms that are difficult to obtain experimentally. acgpubs.org This involves mapping the potential energy surface of a reaction to identify the lowest-energy pathway from reactants to products.

A crucial part of this analysis is locating the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For this compound, this type of analysis could be used to study its synthesis, potential metabolic pathways, or degradation processes. By understanding the energetics of different possible pathways, researchers can predict the most likely reaction outcomes and optimize reaction conditions. acgpubs.org

Modification of the Isoindoline-1,3-dione Core

The phthalimide group, while often used as a stable protecting group for primary amines, possesses its own distinct reactivity that can be exploited for further derivatization.

Reactions at the Carbonyl Groups

The two carbonyl groups of the isoindoline-1,3-dione ring are electrophilic centers, though their reactivity is tempered by the delocalization of the nitrogen lone pair across both carbonyls. The carbonyl oxygens have a nucleophilic character, making them capable of acting as hydrogen-bond acceptors in molecular interactions. researchgate.net

While direct nucleophilic addition to the carbonyls is less common than ring-opening, selective functionalization is achievable under specific catalytic conditions. For instance, a cobalt-catalyzed reductive alkoxylation has been developed for cyclic imides. rsc.org This process allows for the selective transformation of one of the carbonyl groups into a hemiaminal ether. Applying this to this compound, one could synthesize 3-alkoxy-2-(4-iodobenzyl)isoindolin-1-ones. This transformation typically employs a cobalt catalyst, such as [Co(BF₄)₂·6H₂O] with a tridentate phosphine ligand (triphos), and a silane reducing agent in an alcohol solvent, proceeding under mild conditions. rsc.org

Transition-metal-catalyzed decarbonylative reactions also represent a method for modifying the imide structure, where a carbonyl group is extruded to form different heterocyclic systems. thieme-connect.de

Ring Opening and Subsequent Cyclization Reactions

The most characteristic reaction of the N-substituted phthalimide core is its cleavage to deprotect the primary amine. This is a cornerstone of the Gabriel synthesis, a robust method for preparing primary amines from alkyl halides. wikipedia.orgscienceinfo.comunacademy.com

The standard procedure for cleaving the phthalimide group in this compound involves hydrazinolysis, known as the Ing-Manske procedure. wikipedia.orgthermofisher.com Treatment with hydrazine (B178648) (N₂H₄) in a solvent like ethanol leads to the formation of the highly stable cyclic phthalhydrazide (B32825) and liberates the desired primary amine, 4-iodobenzylamine (B181653). wikipedia.orgnrochemistry.com This reaction is efficient and proceeds under relatively mild conditions, avoiding the harsh acidic or basic hydrolysis that could affect other functional groups. scienceinfo.comthermofisher.com

Transformations of the Iodobenzyl Substituent

The iodobenzyl moiety is a versatile functional handle, primarily due to the reactivity of the carbon-iodine bond. Aryl iodides are highly valued substrates in modern organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) involving Aryl Iodides for C-C Bond Formation

The carbon-iodine bond in this compound is an ideal site for the formation of new carbon-carbon bonds, enabling the connection of the iodobenzyl ring to various other organic fragments.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) in the presence of a base. libretexts.orgyoutube.com It is one of the most widely used C-C bond-forming reactions due to its mild conditions and high functional group tolerance. frontiersin.org The reaction of this compound with a variety of aryl or vinyl boronic acids would yield N-benzylphthalimide derivatives with a biaryl or styrenyl linkage, respectively.

| Coupling Partner (R-B(OH)₂) | Catalyst/Ligand | Base | Solvent | Product (R = substituent) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(4-Phenylbenzyl)isoindoline-1,3-dione |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 2-(4-(4-Methoxyphenyl)benzyl)isoindoline-1,3-dione |

| Vinylboronic acid pinacol ester | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 2-(4-Vinylbenzyl)isoindoline-1,3-dione |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling Reactions.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene, typically in the presence of a base to regenerate the active catalyst. nih.gov This reaction is highly effective for synthesizing substituted alkenes. Coupling this compound with an alkene like methyl acrylate would introduce a 3-methoxycarbonyl-vinyl substituent onto the benzyl ring. The reaction generally exhibits high stereoselectivity, favoring the formation of the E (trans) isomer. organic-chemistry.orgacs.orgorganic-chemistry.org

| Alkene Partner | Catalyst/Ligand | Base | Solvent | Product |

| Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | (E)-Methyl 3-(4-((1,3-dioxoisoindolin-2-yl)methyl)phenyl)acrylate |

| Styrene | Pd/C | Et₃N | NMP | (E)-2-(4-Styrylbenzyl)isoindoline-1,3-dione |

| Ethylene | NiBr₂(diglyme) / PCyPh₂ | Mn powder | DMA | 2-(4-Vinylbenzyl)isoindoline-1,3-dione |

Table 2: Representative Conditions for Heck Reactions.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net The Sonogashira coupling of this compound with terminal alkynes provides a direct route to arylalkyne derivatives, which are valuable intermediates in the synthesis of complex molecules and materials. researchgate.netorganic-chemistry.org

| Alkyne Partner (R-C≡CH) | Catalyst System | Base | Solvent | Product (R = substituent) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2-(4-(Phenylethynyl)benzyl)isoindoline-1,3-dione |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Dioxane | 2-(4-((Trimethylsilyl)ethynyl)benzyl)isoindoline-1,3-dione |

| 1-Hexyne | FeCl₃ / PPh₃ | K₂CO₃ | Toluene | 2-(4-(Hex-1-yn-1-yl)benzyl)isoindoline-1,3-dione |

Table 3: Representative Conditions for Sonogashira Coupling Reactions.

Reduction of the Carbon-Iodine Bond to Aryl-Hydrogen

The carbon-iodine bond can be selectively removed and replaced with a hydrogen atom through various reductive dehalogenation methods. This transformation converts the 4-iodobenzyl group into a simple benzyl group, yielding 2-benzylisoindoline-1,3-dione.

Catalytic hydrogenation is a common method, where the compound is treated with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. google.comlibretexts.org This method is efficient but may require forcing conditions to reduce the aromatic ring itself. lumenlearning.com

More recently, visible-light photoredox catalysis has emerged as a mild and environmentally friendly alternative for the reduction of aryl halides. researchgate.netresearchgate.netnih.gov In this process, a photocatalyst, upon absorbing visible light, initiates a single-electron transfer to the aryl iodide. nih.gov This generates a radical anion that rapidly fragments, cleaving the C-I bond to produce an aryl radical, which then abstracts a hydrogen atom from the solvent or a hydrogen donor to yield the reduced product. advanceseng.com

Further Functionalization of the Aromatic Ring on the Benzyl Moiety

Beyond cross-coupling and reduction, the iodobenzyl ring can undergo other transformations, such as electrophilic aromatic substitution (SₑAr). wikipedia.org The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the ring: the iodo group and the N-phthalimidomethyl group.

The iodine atom is an ortho-, para-directing deactivator. wikipedia.org The N-phthalimidomethyl group (-CH₂-N(CO)₂C₆H₄) is generally considered an ortho-, para-directing, weakly deactivating group due to the electron-withdrawing nature of the phthalimide moiety. Since these groups are in a para relationship, they will direct incoming electrophiles to the positions ortho to the N-phthalimidomethyl group (and meta to the iodine).

Therefore, reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to introduce the new substituent at the positions adjacent to the methylene (B1212753) bridge, yielding 2-(2-substituted-4-iodobenzyl)isoindoline-1,3-dione derivatives. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgkhanacademy.org However, the strong reactivity of the C-I bond in cross-coupling reactions often makes this the preferred strategy for functionalization.

Advanced Research Applications in Chemical Design and Material Science Focusing on Chemical Structure Property Relationships

Design Principles for N-Substituted Phthalimides in Molecular Engineering

The presence of an iodine atom on the benzyl (B1604629) ring is a critical design element that profoundly influences the molecule's architecture and intermolecular interactions. The aryl iodide moiety imparts several key features:

Steric and Electronic Effects: The large atomic radius of iodine introduces significant steric bulk, which can dictate the preferred conformation of the benzyl group relative to the phthalimide (B116566) core. Electronically, iodine exerts a mild electron-withdrawing inductive effect.

Halogen Bonding: Iodine is a potent halogen bond donor. This non-covalent interaction, where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base (e.g., a carbonyl oxygen from a neighboring molecule), can be a powerful tool for directing crystal packing and engineering specific supramolecular assemblies. This controlled organization is vital in the design of crystalline materials with tailored optical or electronic properties.

Reactivity Handle: The carbon-iodine bond serves as a versatile reactive site for a wide array of cross-coupling reactions, allowing the molecule to be used as a building block for more complex structures.

These characteristics make the aryl iodide a deliberate choice in molecular design, enabling control over both molecular conformation and macroscopic material properties.

Conformational analysis, the study of the different spatial arrangements of a molecule, is fundamental to the rational design of N-substituted phthalimides. libretexts.org For 2-(4-Iodobenzyl)isoindoline-1,3-dione, the key degrees of freedom are the rotations around the N-CH₂ (imide-benzyl) and CH₂-C₆H₄ (benzyl-aryl) single bonds.

Computational methods, such as Density Functional Theory (DFT), combined with experimental techniques like NMR spectroscopy, can elucidate the molecule's conformational landscape. scielo.br This analysis reveals the most stable rotamers and the energy barriers between them. Understanding these conformational preferences is crucial for applications where a specific three-dimensional structure is required, such as in the design of enzyme inhibitors where the molecule's shape must complement the target's active site. By modifying substituents on either the phthalimide or the aryl ring, chemists can rationally shift the conformational equilibrium to favor a desired geometry, thereby engineering the molecule for a specific function.

Role of the Isoindoline-1,3-dione Scaffold in Constructing Complex Molecular Systems

The isoindoline-1,3-dione group, commonly known as the phthalimide scaffold, is a privileged structure in medicinal chemistry and materials science. mdpi.comresearchgate.net Its rigid, planar geometry and rich chemical functionality make it an excellent foundation for building complex molecular architectures.

In medicinal chemistry, the phthalimide scaffold is a key component in a wide range of biologically active compounds, including anti-inflammatory, anticancer, and neuroprotective agents. mdpi.comnih.gov For instance, it has been incorporated into molecules designed as inhibitors for enzymes like acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research. nih.govresearchgate.netmdpi.com The scaffold acts as an anchor, correctly positioning the N-substituted moiety (in this case, the 4-iodobenzyl group) to interact with specific regions of a biological target, such as the peripheral anionic site of AChE. nih.gov Its ability to participate in π-π stacking and hydrogen bonding interactions further enhances its utility as a pharmacophore. researchgate.net

The synthetic accessibility of the phthalimide group, often introduced via the Gabriel synthesis, adds to its appeal as a fundamental building block for constructing elaborate molecular systems for diverse applications. organic-chemistry.org

Integration of Iodine in Molecular Probes for Advanced Spectroscopic Studies (e.g., Heavy Atom Effect in Fluorescence)

The integration of a heavy atom like iodine into a chromophore is a well-established strategy for modulating its photophysical properties, a phenomenon known as the "heavy atom effect." nih.gov This effect is particularly pronounced in this compound, making it a useful model for designing molecular probes for advanced spectroscopic studies.

The heavy atom effect enhances spin-orbit coupling, which is the interaction between the electron's spin and its orbital motion. This increased coupling facilitates formally spin-forbidden electronic transitions, most notably intersystem crossing (ISC)—the transition from an excited singlet state (S₁) to an excited triplet state (T₁). nih.govacs.orgst-andrews.ac.uk

The consequences of enhanced ISC are significant:

Fluorescence Quenching: The rate of ISC becomes competitive with the rate of fluorescence (radiative decay from S₁ to the ground state S₀). This diverts the excited state population away from the fluorescence pathway, leading to a decrease in fluorescence quantum yield. rsc.org

Phosphorescence Enhancement: By efficiently populating the triplet state (T₁), the heavy atom effect often leads to an increase in phosphorescence—the spin-forbidden radiative decay from T₁ to S₀. acs.orgst-andrews.ac.uk

Studies on similar halogenated molecules have quantified this effect, showing that the ISC rate increases dramatically with the atomic mass of the halogen. st-andrews.ac.ukrsc.org The increase in the ISC rate for an iodo-substituted compound can be three times greater than for its bromo-substituted analog. acs.orgst-andrews.ac.uk This property is exploited in the design of photosensitizers for photodynamic therapy and probes for time-resolved spectroscopy.

| Compound Moiety | Fluorescence Rate (kf) (s⁻¹) | Intersystem Crossing Rate (kISC) (s⁻¹) | Phosphorescence Rate (kp) (s⁻¹) |

|---|---|---|---|

| Non-Halogenated Analog | ~10⁸ | ~10⁷ | Low |

| Bromo-Substituted Analog | ~10⁸ | ~10⁹ | Moderate |

| Iodo-Substituted Analog | ~10⁸ | >10¹⁰ | High |

Development of Novel Synthetic Methodologies Using the Compound as a Benchmark Substrate

In the development of new synthetic reactions, particularly transition-metal-catalyzed cross-coupling reactions, it is essential to test the methodology on a range of substrates to establish its scope and limitations. This compound serves as an excellent benchmark substrate for this purpose.

The key feature is the C(sp²)-I bond, which is a highly reactive handle for reactions such as:

Suzuki-Miyaura coupling (with boronic acids)

Sonogashira coupling (with terminal alkynes)

Heck coupling (with alkenes)

Buchwald-Hartwig amination (with amines)

Carbonylative couplings

Using this compound as a substrate allows chemists to assess a new catalyst's tolerance for the phthalimide functional group, which contains potentially coordinating carbonyl oxygens and an acidic N-H proton in its un-substituted form. A successful reaction with this compound demonstrates the robustness and utility of the new synthetic method for building complex molecules that contain an imide moiety. Its well-defined structure and clear spectroscopic signatures also facilitate straightforward product characterization and reaction monitoring, making it an ideal choice for methodological studies.

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Routes for Phthalimide (B116566) Derivatives

The traditional synthesis of N-substituted phthalimides often involves the condensation of phthalic anhydride (B1165640) with primary amines at high temperatures, sometimes using hazardous solvents and requiring long reaction times. eijppr.comresearchgate.net The development of environmentally benign and efficient synthetic methodologies is a key area of future research.

Emerging sustainable approaches aim to minimize waste, reduce energy consumption, and utilize greener solvents and catalysts. Microwave-assisted organic synthesis, for instance, has been shown to significantly reduce reaction times from hours to minutes and improve product yields by 5-12% for phthalimide derivatives. eijppr.com This method provides an alternative to conventional heating by directly activating molecules, leading to faster and more efficient reactions. eijppr.com

Another promising green chemistry approach is the use of high-temperature, high-pressure H₂O/EtOH mixtures as the reaction medium. rsc.org This method allows for the clean synthesis of phthalimides from o-phthalic acid and amines, often affording pure crystalline products directly from the reaction mixture due to the unique dehydrating and solvation properties of the solvent system under these conditions. rsc.org

Furthermore, the development of metal-free catalytic systems, such as organocatalysis, offers a cost-effective, less toxic, and environmentally friendly alternative to transition metal catalysts. rsc.orgnih.gov These methods are often insensitive to moisture and oxygen, making them more practical for large-scale synthesis. nih.gov The use of reusable catalysts, such as montmorillonite-KSF clay, also contributes to the sustainability of these processes. eijppr.com

| Synthesis Method | Key Advantages | Example Catalyst/Condition |

| Microwave Irradiation | Reduced reaction time, improved yield | Montmorillonite-KSF clay |

| High-Temperature/Pressure H₂O/EtOH | Clean synthesis, pure product isolation | 1/1 v/v H₂O/EtOH |

| Metal-Free Catalysis | Greener, cost-effective, low toxicity | Organocatalysts, base or acid catalysis |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The chemical versatility of 2-(4-Iodobenzyl)isoindoline-1,3-dione and related N-benzylphthalimides allows for a wide range of chemical transformations. Future research will likely focus on uncovering novel reactivity patterns and developing new catalytic transformations to access complex molecular architectures.

The N-benzylphthalimide scaffold can undergo various reactions, including nucleophilic substitution, reduction, and oxidative cleavage. For instance, reduction with reagents like lithium aluminum hydride can produce N-benzyl isoindolines, while alkaline hydrolysis yields phthalic acid and benzylamine (B48309). Catalytic hydrogenation of N-benzylphthalimide has been explored in the context of Liquid Organic Hydrogen Carriers (LOHCs), leading to the formation of 1,2-benzenedimethanol (B1213519) and benzylamine.

The development of novel catalytic systems, such as iridium and copper(I) bis-metal catalysis, has enabled the reductive alkynylation of N-benzyllactams, which can be extended to phthalimide derivatives for the synthesis of complex alkaloids. researchgate.net Furthermore, the iodine atom in this compound serves as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse functional groups at the para position of the benzyl (B1604629) ring. This opens up avenues for creating extensive libraries of derivatives for various applications. Hypervalent iodine reagents containing a phthalimidate group have also been synthesized and used in oxidative amination reactions, showcasing the potential for novel transformations involving the phthalimide moiety itself. researchgate.net

| Reaction Type | Reagents/Catalysts | Products |

| Reduction | Lithium aluminum hydride | N-benzyl isoindolines |

| Alkaline Hydrolysis | Hydroxide (B78521) ions | Phthalic acid and benzylamine |

| Catalytic Hydrogenation | Not specified | 1,2-benzenedimethanol and benzylamine |

| Reductive Alkynylation | Ir and CuI bis-metal catalysts | Substituted piperidines (from lactams) |

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and biological activities before embarking on extensive experimental work. mdpi.com For this compound and its derivatives, advanced computational modeling offers significant opportunities for predictive chemistry and materials design.

Density Functional Theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of phthalimide derivatives. mdpi.comresearchgate.net This information is crucial for understanding their chemical behavior and designing new molecules with desired characteristics. For instance, DFT has been used to study the modulation of apoptosis in cancer cells by phthalimide derivatives. mdpi.com

Molecular docking simulations are a powerful tool for predicting the binding affinity and interaction modes of molecules with biological targets. mdpi.comacs.org This approach has been successfully applied to design phthalimide derivatives as inhibitors of enzymes like TGF-β kinase, acetylcholinesterase, and cytochrome bc1 complex. mdpi.comacs.orgnih.gov Such studies can guide the synthesis of more potent and selective therapeutic agents. mdpi.com In silico models are also employed to predict the toxicity and environmental impact of new compounds, contributing to the design of safer chemicals. nih.gov

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Molecular orbital energies, vibrational frequencies, NMR shifts |

| Molecular Docking | Prediction of ligand-protein interactions | Binding affinities, binding modes, inhibition constants |

| In Silico ADMET | Prediction of pharmacokinetic properties | Absorption, distribution, metabolism, excretion, and toxicity |

Strategic Derivatization for Specialized Chemical and Material Applications

The unique structure of this compound makes it an excellent starting material for strategic derivatization to create molecules with specialized chemical and material applications. The phthalimide core is a known pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. mdpi.comresearchgate.netnih.gov

The iodo-benzyl moiety provides a convenient point for modification to tune the properties of the molecule for specific applications. For example, by replacing the iodine with different functional groups through cross-coupling reactions, it is possible to synthesize novel isoindoline-1,3-dione derivatives with enhanced biological activity or material properties. nih.gov

In materials science, the phthalimide structure is found in polymers and dyes. nih.govbeilstein-journals.org The high thermal stability and desirable electronic properties of the phthalimide ring make it a valuable component in high-performance polymers. The derivatization of this compound could lead to the development of novel monomers for polymerization, resulting in materials with tailored optical, electronic, or mechanical properties. Iodine-containing compounds are also used in the synthesis of polymers and as catalysts. worldiodineassociation.com Furthermore, organic iodine derivatives are important intermediates in the manufacturing of pharmaceuticals, agrochemicals, and dyestuffs. worldiodineassociation.com

| Application Area | Derivatization Strategy | Potential Properties/Uses |

| Medicinal Chemistry | Introduction of various substituents on the benzyl ring | Anticancer, anti-inflammatory, acetylcholinesterase inhibitors |

| Materials Science | Polymerization of functionalized monomers | High-performance polymers with tailored properties |

| Agrochemicals | Modification for enhanced biological activity | Development of new pesticides |

| Dyes and Pigments | Synthesis of novel chromophores | Creation of new colorants and functional dyes |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for introducing the 4-iodobenzyl moiety into isoindoline-1,3-dione derivatives?

- Methodological Answer : The 4-iodobenzyl group is typically introduced via nucleophilic substitution (SN2) or alkylation reactions. For example, bromo- or iodoalkyl precursors (e.g., 2-(4-bromobutyl)isoindoline-1,3-dione) can react with sodium iodide under Finkelstein conditions to replace bromine with iodine . Reaction optimization often involves Cs₂CO₃ as a base in polar aprotic solvents (e.g., DMF) at elevated temperatures (110°C) to improve yields .

Q. How are structural and purity assessments performed for 2-(4-iodobenzyl)isoindoline-1,3-dione derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR (400 MHz, CDCl₃) identifies substituent integration and coupling patterns. For example, aromatic protons in isoindoline-1,3-dione appear at δ 7.8–7.6 ppm, while the 4-iodobenzyl methylene group resonates at δ 4.3–4.1 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₁INO₂: calc. 364.02) .

- X-ray Crystallography : Single-crystal analysis (e.g., R factor = 0.047) resolves bond angles and torsional strain in derivatives .

Q. What physicochemical properties are critical for solubility and reactivity studies of this compound?

- Methodological Answer : Key properties include:

Advanced Research Questions

Q. How do competing reaction pathways (e.g., partial deprotection) impact synthesis yields, and how can they be mitigated?

- Methodological Answer : During SN reactions with bromo/iodoalkyl precursors, partial cleavage of the phthalimide protecting group generates mixtures of isoindoline-1,3-dione and 2-carbamoylbenzoic acid derivatives. Strategies include:

- Temperature Control : Lowering reaction temperature (e.g., 80°C vs. 110°C) reduces side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the desired product .

- Kinetic Analysis : Monitoring reaction progress via TLC or HPLC identifies optimal stopping points .

Q. What mechanistic insights guide the design of this compound derivatives for biological activity?

- Methodological Answer :

- Enzyme Inhibition : Competitive inhibition kinetics (e.g., IC₅₀ = 26–27 µM for tyrosinase) are determined via Lineweaver-Burk plots .

- Molecular Docking : Docking simulations (AutoDock Vina) predict binding affinities in enzyme active sites, with RMSD values <2.0 Å indicating stable interactions .

- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., iodine) enhance electrophilicity, improving target engagement .

Q. How can computational methods optimize synthetic routes for regioselective iodination?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates transition-state energies to predict regioselectivity in iodination reactions (e.g., favoring para-substitution due to steric hindrance) .

- Retrosynthetic Analysis : Tools like Synthia™ propose feasible pathways using commercially available precursors (e.g., 4-iodobenzyl bromide) .

Q. What challenges arise in crystallographic characterization, and how are they addressed?

- Methodological Answer :

- Crystal Growth : Slow evaporation from DCM/hexane (1:3) yields diffraction-quality crystals .

- Disorder Modeling : High-resolution data (λ = 0.71073 Å) and SHELXL refinement resolve positional disorders in iodobenzyl groups .

- Data-to-Parameter Ratios : Ratios >8.4 ensure reliable refinement (e.g., R factor = 0.046) .

Data Contradictions and Resolution

- Example : Conflicting LogP values (1.7 vs. 2.2) for similar derivatives may stem from measurement techniques (experimental vs. computational). Consensus is achieved by cross-validating via HPLC and computational tools like ChemAxon .

- Example : Varied IC₅₀ values in enzyme assays require standardized protocols (e.g., fixed substrate concentrations, pH 7.4 buffers) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.